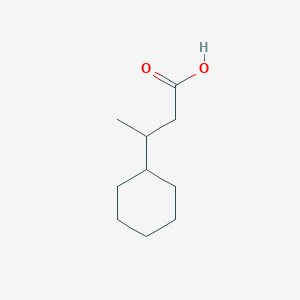
3-Cyclohexylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclohexylbutanoic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by a cyclohexyl group attached to the third carbon of a butanoic acid chain.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylbutanoic acid involves multiple steps. One common method starts with the Prin’s reaction of α-methylstyrene with formaldehyde to yield 4-methyl-4-phenyl-1,3-dioxane. This intermediate undergoes hydrogenolysis under high temperature and pressure conditions (200°C, 10 MPa) using Adkins’s catalysts to produce 3-phenyl-1-butanol. The latter is then hydrogenated in the presence of a nickel catalyst at 180-200°C and 6.5-10 MPa to form 3-cyclohexyl-1-butanal. Finally, dehydrogenation of this compound in the gaseous phase at 240-250°C using a CuO-ZnO-Al2O3 catalyst results in 3-cyclohexylbutanal, which is oxidized with air at 120°C to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to ensure consistent production quality.
化学反応の分析
Types of Reactions: 3-Cyclohexylbutanoic acid undergoes various chemical reactions typical of carboxylic acids, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to primary alcohols.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acid chlorides and anhydrides are typical reagents for esterification and amidation reactions.
Major Products:
Oxidation: Cyclohexyl ketones and aldehydes.
Reduction: Cyclohexylbutanol.
Substitution: Cyclohexylbutanoates and cyclohexylbutanamides.
科学的研究の応用
3-Cyclohexylbutanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a precursor for various derivatives.
Biology: Its esters are studied for their potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
作用機序
The mechanism of action of 3-Cyclohexylbutanoic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to hydrophobic pockets in proteins and enzymes. These interactions can modulate enzymatic activities and cellular processes, leading to various biological effects.
類似化合物との比較
Cyclohexylacetic acid: Similar structure but with a shorter carbon chain.
Cyclohexylpropanoic acid: Differing by one carbon atom in the chain length.
Cyclohexylpentanoic acid: Longer carbon chain compared to 3-Cyclohexylbutanoic acid.
Uniqueness: this compound is unique due to its specific chain length and the position of the cyclohexyl group, which confer distinct chemical and physical properties. These properties make it particularly valuable in fragrance production and as an intermediate in organic synthesis.
特性
IUPAC Name |
3-cyclohexylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPQZLVBRUMMRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol;hydrochloride](/img/structure/B2966960.png)
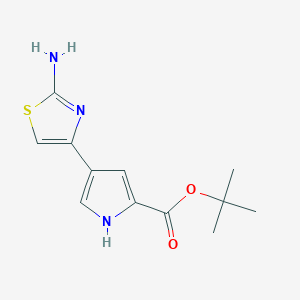
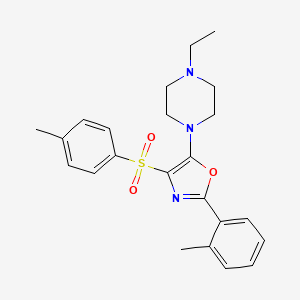
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2966964.png)
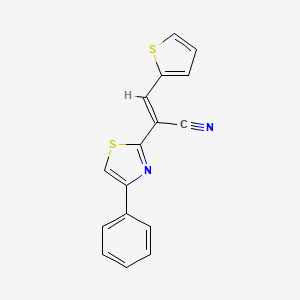
![3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid](/img/structure/B2966966.png)
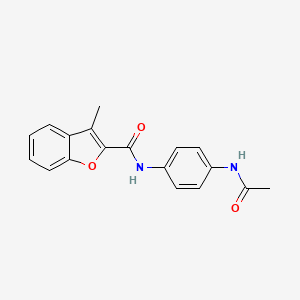
![2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide](/img/structure/B2966968.png)
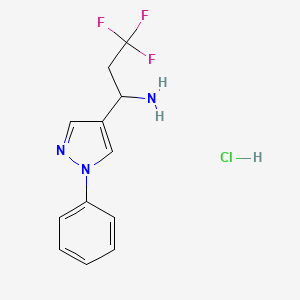
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2966970.png)
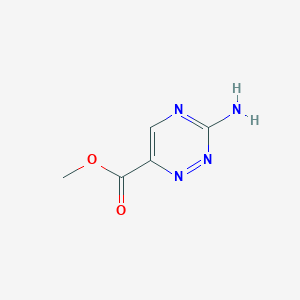
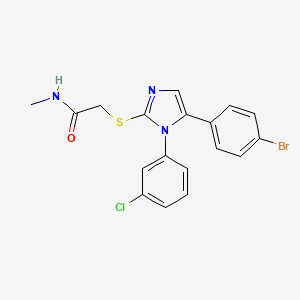
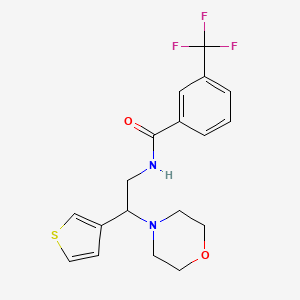
![2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2966981.png)
